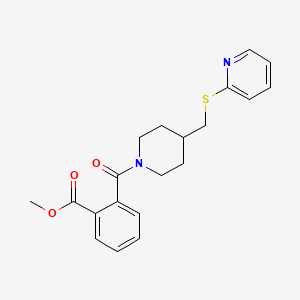

Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-25-20(24)17-7-3-2-6-16(17)19(23)22-12-9-15(10-13-22)14-26-18-8-4-5-11-21-18/h2-8,11,15H,9-10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTOTBSLBCFZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 2-chloromethylpyridine with piperidine under basic conditions to form the pyridin-2-ylthio-methylpiperidine intermediate. This intermediate is then reacted with methyl 2-bromobenzoate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate exhibit antimicrobial properties. A study highlighted the antibacterial activity of various piperidine derivatives against multiple bacterial strains. The incorporation of a pyridinylthio group is believed to enhance the interaction with bacterial cell membranes, leading to increased efficacy .

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds with similar structures were tested for their effects on various cancer cell lines, showing significant cytotoxic effects against prostate and breast cancer cells . The mechanism often involves the inhibition of specific cellular pathways that are crucial for tumor growth.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of this compound analogs. The results indicated that these compounds could significantly reduce cell viability in prostate cancer cells (PC-3), with IC50 values in the low micromolar range. The study concluded that further structural modifications could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial effects of a series of piperidine derivatives, including this compound. The results showed promising activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics. The structure-activity relationship indicated that modifications to the thioether group could lead to enhanced antimicrobial properties .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains; potential for new antibiotics |

| Anticancer Activity | Significant cytotoxic effects on prostate and breast cancer cells |

| Synthesis Methods | Multi-step reactions involving acylation and thioether formation |

Mechanism of Action

The mechanism of action of Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Differences

The target compound differs from analogs in three key regions:

- Heterocyclic Backbone: It employs a piperidine ring (6-membered, one nitrogen), whereas compounds like Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) use a piperazine ring (7-membered, two nitrogens) . Piperidine’s reduced basicity and conformational rigidity compared to piperazine may influence solubility and receptor interactions.

- Substituent Chemistry: The pyridin-2-ylthio group replaces the quinoline-4-carbonyl moiety seen in C1–C7 .

- Benzoate Ester Position : The ester group occupies the ortho position (C-2) in the target compound, whereas analogs like C1–C7 feature a para-substituted ester (C-4) . Ortho substitution introduces steric hindrance, possibly affecting reactivity or binding.

Physicochemical Properties

Key Observations :

Comparative Bioactivity (Extrapolated from Analogs)

| Compound | Reported Activity | Mechanism (If Known) |

|---|---|---|

| C1–C7 () | Not explicitly stated | Likely enzyme inhibition |

| Haloxyfop methyl ester () | Herbicide | ACCase inhibition |

| Target Compound | Unknown | – |

Gaps in Knowledge:

- No direct biological data exists for the target compound. Its activity must be inferred from structural analogs.

Biological Activity

Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a piperidine ring linked to a pyridine moiety through a thioether bond, along with a benzoate group. This unique combination of functional groups enhances its lipophilicity and may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Intermediate : The reaction of 2-chloromethylpyridine with piperidine under basic conditions yields the pyridin-2-ylthio-methylpiperidine intermediate.

- Coupling Reaction : This intermediate is then reacted with methyl 2-bromobenzoate in the presence of a base, resulting in the formation of the final product.

This multi-step synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice .

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus mycoides . The presence of the thioether group is believed to play a significant role in enhancing this biological activity.

Analgesic and Anti-inflammatory Effects

Piperidine derivatives are often investigated for their analgesic and anti-inflammatory properties. Research has shown that similar compounds can interact with neurotransmitter systems, potentially leading to pain relief and reduced inflammation . For instance, derivatives have been evaluated in models of inflammation, demonstrating significant inhibition of neutrophil migration and leukocyte accumulation .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various therapeutic effects .

Case Studies

- Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of similar piperidine derivatives found that certain compounds inhibited bacterial growth at concentrations lower than 1 mM. This suggests potential for developing new antibiotics based on this scaffold .

- Anti-inflammatory Evaluation : In an animal model of arthritis, piperidine derivatives exhibited significant anti-inflammatory effects, with some compounds showing ED50 values lower than 5 mg/kg. This highlights their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Synthesis and Structural Characterization

Q: What are the standard synthetic routes for preparing Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate, and how can reaction conditions be optimized for yield and purity? A: The synthesis typically involves multi-step pathways:

- Step 1: Formation of the piperidine-thioether intermediate via nucleophilic substitution between 4-(chloromethyl)piperidine and pyridine-2-thiol under reflux in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Step 2: Coupling of the intermediate to methyl 2-(chlorocarbonyl)benzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .

- Optimization: Yield improvements (>70%) require strict control of stoichiometry, inert atmospheres (N₂ or Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q: Which spectroscopic and computational methods are most effective for characterizing this compound’s structure? A:

- Basic: ¹H/¹³C NMR (δ 7.2–8.5 ppm for pyridine protons, δ 3.7–4.2 ppm for piperidine-CH₂-S), IR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

- Advanced: X-ray crystallography (using SHELX software ) resolves bond angles and torsional strain in the piperidine-carboxylate linkage. DFT calculations (B3LYP/6-31G*) predict electronic properties and reactive sites .

Advanced Synthetic Challenges

Q: How can researchers mitigate side reactions during the coupling step, such as ester hydrolysis or thioether oxidation? A:

- Ester Hydrolysis: Avoid aqueous conditions; use anhydrous solvents (e.g., DCM) and minimize reaction time. Add molecular sieves to scavenge trace water .

- Thioether Oxidation: Include antioxidants (e.g., BHT) in reaction mixtures and store intermediates under inert gas. Monitor oxidation via TLC (Rf shift) or LC-MS .

Q: What strategies improve enantiomeric purity when stereocenters are present in the piperidine ring? A: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereoselectivity. Confirm enantiopurity via chiral HPLC (Chiralpak IA column) or optical rotation .

Biological Activity and Mechanisms

Q: What in vitro assays are recommended to evaluate this compound’s biological activity, and how should conflicting potency data be resolved? A:

- Basic Screening: Use fluorescence-based binding assays (e.g., FP or TR-FRET) with purified enzyme targets (e.g., kinases or GPCRs) . IC₅₀ values should be validated in triplicate.

- Advanced Mechanistic Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, kon/koff). Resolve potency discrepancies by testing under uniform buffer conditions (pH 7.4, 25°C) and verifying compound stability via LC-MS .

Q: How can computational modeling predict the compound’s interaction with biological targets? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding poses in active sites. Focus on key interactions:

- Pyridine-thioether moiety with hydrophobic pockets.

- Ester carbonyl hydrogen bonds with catalytic residues .

Stability and Degradation

Q: What are the primary degradation pathways of this compound under physiological conditions, and how can stability be enhanced? A:

- Pathways: Hydrolysis of the ester group (t₁/₂ ~8 hours in PBS) and oxidation of the thioether to sulfoxide (confirmed by LC-MS).

- Stabilization: Formulate with cyclodextrins (e.g., HP-β-CD) or replace the ester with a more stable group (e.g., amide) .

Data Contradictions and Reproducibility

Q: How should researchers address inconsistencies in reported IC₅₀ values across studies? A:

- Step 1: Verify assay protocols (e.g., ATP concentration in kinase assays).

- Step 2: Re-test the compound alongside a positive control (e.g., staurosporine).

- Step 3: Characterize batch-to-batch variability using NMR and elemental analysis .

Advanced Applications in Drug Development

Q: What pharmacokinetic parameters (e.g., logP, bioavailability) should be prioritized for preclinical development? A:

- logP: Optimize to 2–3 via substituent modification (e.g., replacing methyl with trifluoromethyl) to balance solubility and membrane permeability.

- Bioavailability: Assess using Caco-2 cell monolayers and rat PK studies. Improve oral absorption via prodrug strategies (e.g., phosphate esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.